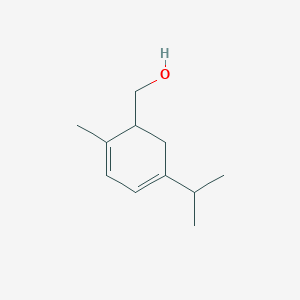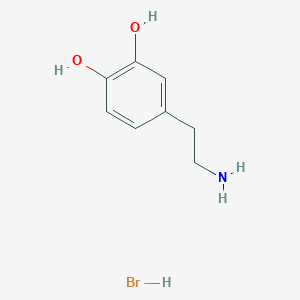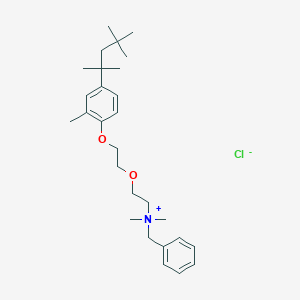
Methylbenzethonium chloride
説明
Methylbenzethonium chloride (MBCL) is a quaternary ammonium compound often used in conjunction with other agents for its antimicrobial properties. It has been studied for its efficacy in treating cutaneous leishmaniasis, a skin disease caused by protozoan parasites. MBCL is typically used in topical formulations and has been combined with paromomycin in clinical trials to treat this condition . It has also been shown to have antileishmanial activity against Leishmania major in vitro . In the cosmetic industry, MBCL is used as a preservative and surfactant, usually at concentrations below 1 percent .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of MBCL, they do discuss the synthesis of related compounds. For example, the synthesis of various benzene derivatives has been explored, such as the heptamethylbenzenonium ion, which is formed through the Friedel-Crafts methylation of benzene . Another study details the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which, although not MBCL, provides insight into the types of reactions and conditions that might be used in synthesizing complex benzene derivatives .
Molecular Structure Analysis
The molecular structure of MBCL is not directly analyzed in the provided papers. However, related compounds have been studied, such as the heptamethylbenzenonium ion, which has a stable carbonium ion structure . The molecular and electronic structures of other complex benzene derivatives have been characterized using X-ray crystallography and quantum-chemical calculations .
Chemical Reactions Analysis
MBCL's chemical reactivity is not the primary focus of the provided papers. However, its antimicrobial activity suggests that it interacts with biological membranes or enzymes, leading to its efficacy in treating infections like cutaneous leishmaniasis . The papers also discuss the reactivity of other benzene derivatives, which may undergo substitution reactions or form stable ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of MBCL are mentioned in the context of its use as a preservative in cosmetics. It is known to be irritating to the skin at concentrations greater than 5 percent, but it is considered safe at concentrations of 0.5 percent when applied to the skin. For cosmetics used in the eye area, a maximum concentration of 0.02 percent is deemed safe . The papers do not provide detailed
科学的研究の応用
1. Treatment of Cutaneous Leishmaniasis
Methylbenzethonium chloride, in combination with paromomycin, has been shown to be effective in the treatment of cutaneous leishmaniasis. A study in Guatemala demonstrated a significant clinical response rate in patients treated with this combination, offering an alternative to antimonial treatments for this condition (Arana et al., 2001).
2. Specific Pluripotent Stem Cell Death-Inducing Agent
Methylbenzethonium chloride has been identified as a compound that induces cell death in undifferentiated mouse embryonic stem cells (ESCs) while sparing mouse embryonic fibroblasts. This property could be crucial in stem cell-based therapy by eliminating undifferentiated pluripotent stem cells to prevent tumor formation after transplantation (Conesa et al., 2011).
3. Meta-Analysis of Paromomycin Efficacy in Cutaneous Leishmaniasis
A meta-analysis including 14 randomized controlled trials highlighted the efficacy of topical paromomycin with methylbenzethonium chloride in treating cutaneous leishmaniasis, with increased local reactions compared to when used alone (Kim et al., 2009).
4. Antileishmanial Activity with Imiquimod
Combining methylbenzethonium chloride with paromomycin and the immunomodulator Imiquimod showed an additive anti-leishmanial effect, suggesting a potentially effective treatment method for Leishmania major (El-on et al., 2007).
5. Pregnancy Outcome in Cutaneous Leishmaniasis
A case series reported on the pregnancy outcomes of women with cutaneous leishmaniasis treated with a combination ointment of paromomycin and methylbenzethonium chloride, showing no teratogenic effects or vertical transmission (Bitton & Diav-Citrin, 2020).
6. Novel Anticancer Agent
Benzethonium chloride, a compound related to methylbenzethonium chloride, was identified as a novel cancer-specific compound with significant broad-spectrum anticancer activity, highlighting potential new therapeutic applications (Yip et al., 2006).
Safety And Hazards
Methylbenzethonium chloride can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage . It is safe at concentrations of 0.5% in cosmetics applied to the skin .
Relevant Papers
- A meta-analysis of 14 randomized controlled trials concluded that topical paromomyocin was effective only when combined with methylbenzethonium chloride for cutaneous leishmaniasis .
- A safety assessment report indicated that Methylbenzethonium chloride can be irritating to the skin at concentrations of greater than 5 percent .
特性
IUPAC Name |
benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZLBLDNRUUYQI-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methylbenzethonium chloride | |
CAS RN |
101912-16-7, 1320-44-1, 25155-18-4 | |
| Record name | Quat 20 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101912167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylbenzethonium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methylbenzethonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN7590IUQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



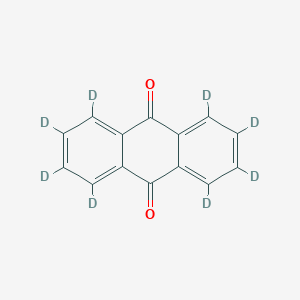
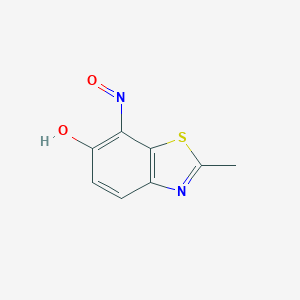
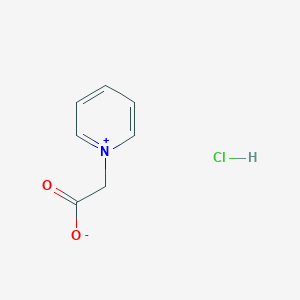
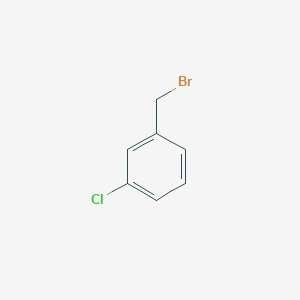
![tert-butyl (2S)-2-[[(Z)-1-[[2-(ethylamino)-2-oxoethyl]amino]-4-methyl-1-oxopent-2-en-2-yl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B146249.png)
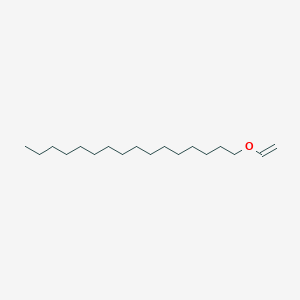
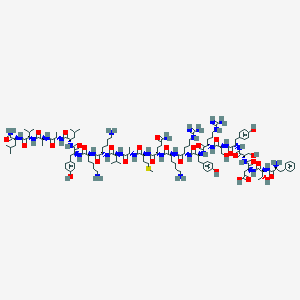
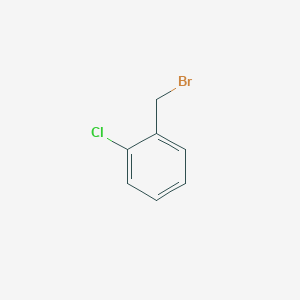
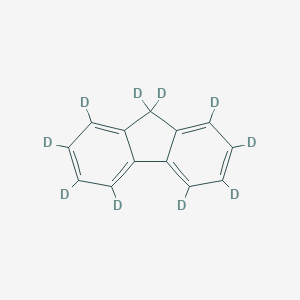
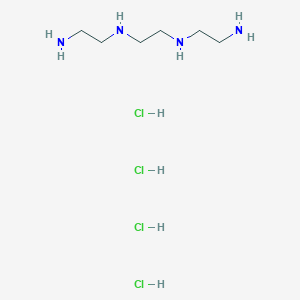
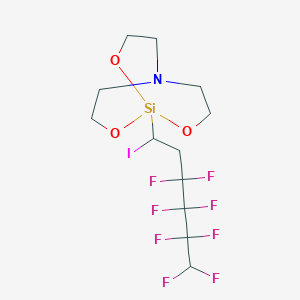
![11H-Benzo[a]fluoren-11-one](/img/structure/B146267.png)
